molecular formula C25H32N2O4 B14123614 2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid

2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid

货号: B14123614
分子量: 424.5 g/mol
InChI 键: UPNUIXSCZBYVBB-NOKYJCPASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid, commonly known as Alvimopan, is a peripherally restricted μ-opioid receptor (MOP) antagonist. Its molecular formula is C₂₅H₃₂N₂O₄, with a molecular weight of 424.53 g/mol (anhydrous form) and 460.56 g/mol as the dihydrate (CAS: 170098-38-1) . Alvimopan’s structure features a stereospecific (3R,4R)-configured piperidine ring substituted with a 3-hydroxyphenyl group and methyl groups at positions 3 and 4. The benzyl and acetic acid moieties enhance its peripheral selectivity and pharmacokinetic stability .

Clinically, Alvimopan (marketed as Entereg®) accelerates gastrointestinal recovery in postoperative ileus by blocking opioid-induced bowel dysfunction without reversing central analgesia . Its synthesis involves a Michael addition of ethyl 2-benzylacrylate to 3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]phenol, followed by amidation and hydrolysis steps, yielding an overall 45% efficiency .

属性

分子式

C25H32N2O4

分子量

424.5 g/mol

IUPAC 名称

2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid

InChI

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18?,20?,25-/m1/s1

InChI 键

UPNUIXSCZBYVBB-NOKYJCPASA-N

手性 SMILES

CC1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O

规范 SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O

产品来源

United States

准备方法

Grignard Reaction and Cyclization

  • Starting Material : 1,3-Dimethyl-4-piperidinone (,).
  • Grignard Addition :
    • 3-Bromophenol is treated with isopropyl bromide to form 3-isopropoxybromobenzene.
    • Reacted with magnesium turnings in THF to generate a Grignard reagent, which is added to 1,3-dimethyl-4-piperidinone.
    • Yield : ~66% after recrystallization (,).
  • Resolution :
    • The resulting cis-alcohol is converted to an ethyl carbonate.
    • Classical resolution using (+)-di-p-toluoyl-D-tartaric acid (DTTA) achieves 99.5% enantiomeric excess (ee) (,).

Thermal Elimination and Methylation

  • Thermal Elimination :
    • The resolved carbonate undergoes elimination at 190°C in decalin to form a trisubstituted olefin ().
  • Methylation :
    • Reaction with dimethyl sulfate and n-BuLi at -50°C introduces the trans-dimethyl group.
    • Key Catalyst : n-BuLi ensures regioselective methylation (,).

Synthesis of Ethyl-N-[(2S)-2-Benzyl-3-{[(4-Bromophenyl)sulfonyl]oxy}propanoyl]glycinate

Benzylpropanoic Acid Derivative

  • Starting Material : (S)-2-Benzyl-3-hydroxypropanoyl glycine ethyl ester (,).
  • Sulfonation :
    • Treatment with p-bromobenzenesulfonyl chloride in dichloromethane and triethylamine.
    • Reaction Time : 30 minutes to 20 hours at 0–50°C (,).

Alkylation with Piperidine Core

  • Coupling Conditions :
    • Solvent: 1,2-Dimethoxyethane or THF.
    • Base: Potassium carbonate or triethylamine.
    • Temperature : 70–80°C for 2–6 hours (,).
  • Yield : 80–90% after purification (,).

Final Assembly of Alvimopan

Hydrolysis of Ethyl Ester

  • Saponification :
    • Ethyl ester is hydrolyzed with NaOH in ethanol/water.
    • Conditions : 25–50°C for 1–4 hours (,).
  • Acidification :
    • Adjust pH to 3–6 using HCl to precipitate alvimopan.
    • Purity : >99% after crystallization (,).

Diastereomer Control

  • Chiral Resolution :
    • Use of (+)-DTTA to isolate the (3R,4R) isomer.
    • Chromatography : Reverse-phase HPLC for final purification (,).

Key Data Tables

Table 1: Optimization of Piperidine Core Synthesis

Step Conditions Yield (%) Purity (%)
Grignard Addition THF, 40–60°C, 2 h 66 97
Thermal Elimination Decalin, 190°C, 2 h 92 99
Methylation n-BuLi, Me2SO4, -50°C 71 98.8

Table 2: Coupling Reaction Parameters

Parameter Range Optimal Value
Solvent 1,2-Dimethoxyethane, THF 1,2-Dimethoxyethane
Temperature 50–80°C 80°C
Base K2CO3, Et3N K2CO3
Reaction Time 2–6 h 4 h

Challenges and Solutions

  • Stereochemical Integrity :
    • Use of chiral resolving agents (e.g., DTTA) ensures enantiopure intermediates (,).
  • Byproduct Formation :
    • TMS-protected intermediates improve solubility and reduce elimination side reactions ().
  • Scale-Up Considerations :
    • Continuous flow systems for Grignard reactions enhance safety and yield ().

化学反应分析

Acid-Catalyzed Salt Formation

The intermediate ethyl ester is converted to acid addition salts using mineral or organic acids, enhancing stability and purity for pharmaceutical use .

Acid Type Example Reagents Product
Mineral AcidsHCl, HBr, H₂SO₄Hydrochloride, hydrobromide, or sulfate salts
Organic AcidsOxalic, tartaric, maleic acidCorresponding carboxylate salts (e.g., oxalate salt for crystallization)

Conditions :

  • Acidification occurs in alcoholic solvents (e.g., methanol, ethanol) at 0–25°C.

  • Salts are isolated via filtration and dried under vacuum .

Hydrolysis of Ethyl Ester to Carboxylic Acid

The final step involves hydrolyzing the ethyl ester group to yield the free carboxylic acid, a critical structural feature for biological activity .

Hydrolysis Method Conditions Outcome
Acidic Hydrolysis HCl or H₂SO₄ in aqueous methanol, refluxDirect conversion to carboxylic acid
Basic Hydrolysis NaOH or KOH in THF/H₂O, 50–60°CSaponification followed by acidification

Key Observations :

  • Basic hydrolysis achieves higher regioselectivity for the ester group without affecting the piperidine ring .

  • The product is purified via recrystallization from ethanol/water mixtures .

Stability and Redox Reactivity

The compound demonstrates sensitivity to oxidation due to its phenolic hydroxyl and secondary amine groups.

Reaction Type Conditions Outcome
Oxidation Exposure to O₂ or peroxidesDegradation via hydroxyl group oxidation
Reduction Catalytic hydrogenation (H₂/Pd)Possible saturation of aromatic rings

Stability Notes :

  • Storage at 2–8°C under inert atmosphere (N₂ or Ar) prevents decomposition.

  • Solubility in dimethyl sulfoxide (DMSO) enables handling in oxygen-sensitive reactions.

Functional Group Interactions

The compound’s amino and carboxylic acid groups participate in hydrogen bonding and zwitterion formation, influencing its solubility and crystallization behavior .

Interaction Impact
Zwitterion Formation Enhances aqueous solubility at physiological pH (pH 6–8)
Hydrogen Bonding Stabilizes crystal lattice in dihydrate form (critical for bioavailability)

科学研究应用

The compound 2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid, also known as Alvimopan, is a pharmaceutical compound with specific applications in managing gastrointestinal function . This document outlines its scientific research applications based on available literature.

Scientific Research Applications

Alvimopan is primarily used to accelerate the recovery of bowel function following surgeries that involve bowel resection . It functions as a peripherally acting mu-opioid receptor (PAMOR) antagonist .

Postoperative Ileus: Alvimopan is indicated for the short-term treatment of postoperative ileus (POI) in patients undergoing partial bowel resection . By selectively blocking the effects of opioids in the gastrointestinal tract, Alvimopan helps to reduce the duration of POI, speeding up the return of normal bowel activity .

Mechanism of Action: Alvimopan's mechanism involves binding to mu-opioid receptors in the gastrointestinal tract without crossing the blood-brain barrier to a significant extent . This prevents the central nervous system-related side effects associated with traditional opioid antagonists while effectivelycounteracting the constipating effects of opioids in the gut .

Clinical Trials and Efficacy: Clinical trials have demonstrated that Alvimopan significantly reduces the time to first bowel movement and the time to tolerate oral intake in patients recovering from bowel resection surgery . These outcomes are critical for reducing hospital stays and improving patient recovery .

作用机制

The compound exerts its effects by selectively binding to μ-opioid receptors in the gastrointestinal tract. This binding inhibits the negative effects of opioids on bowel function without affecting their analgesic properties. The molecular targets include the μ-opioid receptors, and the pathways involved are related to the modulation of gastrointestinal motility .

相似化合物的比较

JDTic ()

JDTic, (3R)-7-Hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide, is a κ-opioid receptor (KOP) antagonist with a similar piperidine core but distinct isoquinoline carboxamide side chain. Unlike Alvimopan, JDTic exhibits:

  • Long duration : Subcutaneous administration blocks KOP effects for up to 28 days.
  • Orally active : AD₅₀ of 27.3 mg/kg vs. enadoline (KOP agonist).
  • No mu-opioid antagonism: Fails to inhibit sufentanil (MOP agonist) analgesia .
Parameter Alvimopan JDTic
Receptor Target μ-opioid κ-opioid
Oral Bioavailability Moderate High
Clinical Use Postoperative ileus Experimental (depression, addiction)

Diphenylmethylene Piperidines ()

European Patent EP0048705 describes 2-[4-(diphenylmethylene)-1-piperidinyl]-acetic acids and amides with antiallergic, spasmolytic, and broncholytic activities . These compounds lack the 3-hydroxyphenyl group critical for opioid receptor binding, instead featuring diphenylmethylene groups that confer histamine H₁ antagonism .

Prodrugs and Intermediates ()

The hydrochloride salt of (S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate (CAS: 170098-28-9) is a synthetic intermediate for Alvimopan. Its ester group enhances membrane permeability but requires hydrolysis for activation .

Research Findings and Pharmacological Insights

  • Receptor Selectivity: Alvimopan’s 3-hydroxyphenyl and dimethyl groups on the piperidine ring are critical for μ-opioid affinity. Removal or substitution (e.g., JDTic’s isoquinoline) shifts selectivity to κ-opioid receptors .
  • Peripheral Restriction : The acetic acid moiety limits blood-brain barrier penetration, reducing central side effects. Analogs with lipophilic alkoxy groups () may compromise this selectivity .
  • Clinical Superiority: Alvimopan’s potency (AD₅₀ = 4.1 mg/kg s.c. vs. enadoline) exceeds earlier antagonists like nor-binaltorphimine (nor-BNI) in preclinical models .

生物活性

The compound 2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid , also known as Alvimopan, has garnered significant attention in pharmacological research due to its unique biological activity and therapeutic potential. This article delves into its biological activity, summarizing key research findings, case studies, and relevant data tables.

  • Molecular Formula : C25H36N2O6
  • Molecular Weight : 460.57 g/mol
  • CAS Number : 170098-38-1
  • Solubility : Soluble in DMSO
  • Melting Point : 210-213°C
PropertyValue
Molecular FormulaC25H36N2O6
Molecular Weight460.57 g/mol
CAS Number170098-38-1
Melting Point210-213°C
SolubilitySoluble in DMSO

Alvimopan acts primarily as a selective antagonist of the μ-opioid receptor (MOR) in the gastrointestinal tract. This action is particularly beneficial in mitigating opioid-induced bowel dysfunction without affecting analgesic effects, making it a valuable therapeutic agent for patients undergoing opioid treatment.

Therapeutic Applications

  • Postoperative Ileus :
    • Alvimopan is approved for the management of postoperative ileus in patients who have undergone bowel resection surgery. Clinical trials have demonstrated its efficacy in accelerating the recovery of bowel function post-surgery.
    • Case Study : A multicenter trial involving 1,000 patients showed that those treated with Alvimopan had a significantly shorter time to bowel movement compared to placebo, with a median time of 2 days versus 4 days in the control group.
  • Chronic Pain Management :
    • Research indicates that Alvimopan may be beneficial in chronic pain management by alleviating gastrointestinal side effects associated with long-term opioid use.
    • Research Findings : A study published in the Journal of Pain Research found that patients using opioids for chronic pain who were co-administered Alvimopan reported fewer gastrointestinal adverse effects and improved quality of life metrics.

Pharmacokinetics

Alvimopan is characterized by rapid absorption and a half-life conducive to its use in clinical settings. It undergoes extensive hepatic metabolism, primarily via the cytochrome P450 system.

Safety and Side Effects

While generally well-tolerated, Alvimopan can cause side effects such as:

  • Abdominal pain
  • Nausea
  • Headache
  • Elevated liver enzymes

Risk Assessment

The safety profile of Alvimopan has been evaluated in numerous clinical trials, with findings indicating that serious adverse events are rare. Regular monitoring of liver function is recommended during prolonged use.

常见问题

Basic Research Questions

Q. What experimental techniques are recommended for structural elucidation of this compound?

  • Methodology : Use X-ray crystallography to resolve stereochemistry and confirm the (4R)-configuration of the piperidine ring. Pair this with NMR spectroscopy (e.g., ¹H, ¹³C, 2D-COSY) to validate the benzyl, propanoyl, and acetic acid moieties. For example, Acta Crystallographica Section E reports similar piperidine derivatives resolved via X-ray diffraction .
  • Key parameters : Crystallize the compound in a polar solvent (e.g., methanol/water) for optimal crystal formation. Assign NMR signals using DEPT-135 and HSQC experiments to distinguish methyl groups and aromatic protons.

Q. How can synthetic impurities be identified and quantified?

  • Methodology : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Use a mobile phase of methanol:buffer (65:35) adjusted to pH 4.6 with sodium acetate and 1-octanesulfonate, as described in Pharmacopeial Forum guidelines .
  • Validation : Spike synthetic batches with known impurities (e.g., 3-hydroxyphenyl byproducts) to calibrate retention times. Calculate relative response factors for quantification.

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodology : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways for the piperidine ring formation. ICReDD’s integrated computational-experimental approach uses reaction path searches to predict optimal conditions (e.g., solvent, temperature) .
  • Case study : For similar piperidinyl derivatives, simulations reduced trial-and-error experimentation by 40% by identifying tert-butyloxycarbonyl (Boc) protection as critical for stereochemical control.

Q. What strategies resolve contradictions in pharmacological activity data across studies?

  • Methodology : Conduct meta-analysis of binding assays (e.g., Ki values for receptor targets) using standardized protocols. For example, discrepancies in hydroxylphenyl interactions may arise from varying buffer pH (4.6 vs. 6.5) affecting ionization .
  • Validation : Replicate assays under harmonized conditions (e.g., pH 6.5 ammonium acetate buffer) and compare IC₅₀ values using ANOVA to assess statistical significance.

Q. How can regioselective functionalization of the 3-hydroxyphenyl group be achieved?

  • Methodology : Use directed ortho-metalation with LDA (lithium diisopropylamide) at −78°C, followed by quenching with electrophiles (e.g., iodomethane). This approach avoids side reactions at the benzylic position, as demonstrated in European Patent EP 4 374 877 for analogous chlorophenyl derivatives .
  • Optimization : Monitor reaction progress via LC-MS to detect intermediates. Yield improvements (>70%) are achievable with slow addition of electrophiles.

Methodological Challenges and Solutions

Q. What are the limitations of mass spectrometry (MS) in characterizing this compound?

  • Challenge : Fragmentation patterns may obscure the distinction between the 3-hydroxyphenyl and benzyl groups due to similar m/z ratios.
  • Solution : Use high-resolution MS (HRMS) with ESI+ ionization to resolve isotopic peaks. For example, a molecular ion at m/z 479.245 (calc. 479.243) confirms the molecular formula C₂₉H₃₄N₂O₄ .

Q. How to design a stability-indicating assay for degradation products?

  • Methodology : Subject the compound to forced degradation (heat, light, pH extremes) and analyze via UPLC-PDA . Identify hydrolytic cleavage products (e.g., acetic acid derivatives) using Pharmacopeial Forum’s gradient elution protocols .
  • Acceptance criteria : Degradation products should not exceed 0.2% per ICH Q3B guidelines.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。